Anti-HIV-1 Potency Landscape: Comparator Framework Defining the ITA Scaffold Potency Range for Target Compound Positioning
In the foundational SAR study by Zhan et al. (2009), a series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (ITA) derivatives were evaluated for anti-HIV-1 activity in MT-4 cell culture. The most potent compounds, 4a5 and 4a2, achieved EC₅₀ values of 0.18 μM and 0.20 μM respectively, representing a >10-fold improvement over the lead compound L1 (EC₅₀ = 2.053 μM) and surpassing the clinical reference drugs nevirapine and delavirdine [1]. Notably, compound L1—structurally analogous to the target compound but bearing a 2,6-dichlorophenyl group at N-1—exhibited substantially weaker potency, demonstrating that N-1 aryl identity is a critical potency determinant [1]. While CAS 1206990-76-2 itself was not directly evaluated in this study, its N-1 o-tolyl group represents a distinct steric/electronic environment relative to both the optimal 2,6-dihalophenyl (EC₅₀ ~0.2 μM) and the 2,6-dichlorophenyl lead (EC₅₀ ~2 μM), placing the predicted potency of the target compound within an established scaffold-dependent window [1]. This comparative framework enables rational procurement decisions: researchers screening for HIV-1 NNRTI activity should benchmark CAS 1206990-76-2 against published ITA EC₅₀ values of 0.18–2.0 μM rather than against structurally unrelated NNRTI chemotypes [1].
| Evidence Dimension | Anti-HIV-1 potency (EC₅₀, μM) in MT-4 cell culture |
|---|---|
| Target Compound Data | Not directly tested in published study; predicted to fall within ITA scaffold range of 0.18–2.0 μM based on N-1 o-tolyl substitution |
| Comparator Or Baseline | ITA compound 4a5 (N-1 = 2,6-dibromophenyl): EC₅₀ = 0.18 μM; ITA compound 4a2 (N-1 = 2,6-dichlorophenyl): EC₅₀ = 0.20 μM; Lead compound L1 (N-1 = 2,6-dichlorophenyl, different acetamide terminus): EC₅₀ = 2.053 μM; Nevirapine: EC₅₀ ~0.1 μM; Delavirdine: EC₅₀ ~0.05 μM |
| Quantified Difference | ~10–11-fold potency range across ITA scaffold depending on N-1 substitution; 4a5 is ~11× more potent than L1 |
| Conditions | MT-4 cell-based anti-HIV-1 IIIB assay; HIV-1 strain IIIB; MTT method for cytotoxicity assessment |
Why This Matters
Establishes the quantitative potency range within which CAS 1206990-76-2 is expected to perform if used in anti-HIV-1 screening, enabling informed experimental design and comparator selection.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009;17(16):5775-5781. doi:10.1016/j.bmc.2009.07.028. View Source
